molecular formula C19H20ClN5O B2812070 5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide CAS No. 899973-92-3

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide

Cat. No. B2812070
CAS RN: 899973-92-3
M. Wt: 369.85
InChI Key: AVABMOUTXLCFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN5O and its molecular weight is 369.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some research has been dedicated to synthesizing novel 1,2,4-triazole derivatives and evaluating their antimicrobial activities. For example, the synthesis of various 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines has led to compounds with good to moderate activities against test microorganisms (Bektaş et al., 2010).

Triazole-based Scaffolds for Biologically Active Compounds

Another area of research involves the synthesis of triazole-containing compounds for potential use as peptidomimetics or in the development of biologically active compounds. A notable example includes a study on ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, highlighting the preparation of triazole-based scaffolds and their application in creating HSP90 inhibitors (Ferrini et al., 2015).

Novel Routes to Synthesize Triazole Derivatives

Research on new synthetic routes to create triazole derivatives has also been explored. This includes studies on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity (Hebishy et al., 2020).

Pharmacological Activity of Triazole Derivatives

The synthesis and evaluation of triazole derivatives inhibiting eosinophilia have been investigated, identifying compounds with potent activity and proposing them as novel candidates for the treatment of chronic asthma (Naito et al., 1996).

Corrosion Inhibition

Triazole derivatives have also been studied for their potential as corrosion inhibitors. An example includes the investigation of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole's effectiveness in inhibiting the corrosion of mild steel in hydrochloric acid medium, demonstrating high inhibition efficiency (Bentiss et al., 2009).

properties

IUPAC Name

5-amino-N-(5-chloro-2-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-3-13-5-7-14(8-6-13)11-25-18(21)17(23-24-25)19(26)22-16-10-15(20)9-4-12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVABMOUTXLCFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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